molecular formula C8H15Cl2N3 B2676453 trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2287237-51-6

trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2676453
CAS No.: 2287237-51-6
M. Wt: 224.13
InChI Key: XLWMRRUXAPTOMO-OQUWVHHMSA-N
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Description

“trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1899946-38-3 . It has a molecular weight of 224.13 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H . This indicates that the compound contains a cyclopropyl group attached to a methyl-pyrazolyl group, and two hydrochloride ions.

Scientific Research Applications

Synthesis and Structure

  • Trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride is involved in the synthesis and structural formation of various complex compounds. For instance, highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been synthesized using similar pyrazole compounds. These complexes are significant due to their potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

Molecular Docking and Anticancer Properties

  • Some derivatives of pyrazoline, similar to the compound , have been studied for their anticancer properties. Molecular docking studies have shown that these compounds exhibit significant activity against cancer cell lines. This demonstrates the potential of this compound derivatives in the development of new anticancer agents (Katariya, Vennapu, & Shah, 2021).

Interaction with Other Chemical Entities

  • Research involving pyrazoline derivatives, which are chemically related to this compound, has shown these compounds' ability to interact with other chemical entities. For example, cobalt(II) complexes containing pyrazoline-based ligands exhibit distinct geometries and properties based on the substitution group of the ligand. Such studies contribute to understanding the chemical behavior and potential applications of this compound in coordination chemistry (Choi et al., 2015).

Photophysical and Quantum Chemical Analysis

  • The geometrical isomers of bio-active pyrazoline derivatives have been studied for their photophysical properties. This research is essential for understanding the electronic and optical properties of these compounds, which may include this compound. Such properties are crucial for applications in material science and photonics (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMRRUXAPTOMO-OQUWVHHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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